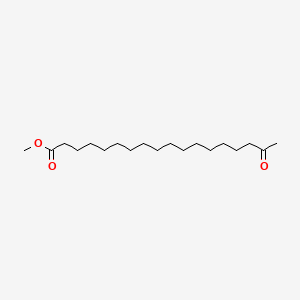

Methyl 17-oxooctadecanoate

Description

Significance in Specialized Fatty Acid Research

Methyl 17-oxooctadecanoate holds significance primarily as a subject of synthetic and analytical chemistry. Its utility is often as a target molecule in the development of new chemical reactions or as a reference compound in analytical methods. For instance, research into the addition of molecules across triple bonds has documented the synthesis of this compound. One specific method involves the hydration of a terminal alkyne using a mercury(II) catalyst, which yields the ketone with high efficiency. abiosus.org

Furthermore, the compound has been identified in the gas chromatography-mass spectroscopic analysis of various natural and synthetic mixtures. cabidigitallibrary.org In a study analyzing compounds from Lawsonia inermis (henna), Eruca sativa (arugula/rocket), and other sources, a related compound, Methyl 10-methoxycarbonyl-17-oxooctadecanoate, was detected, highlighting the occurrence of the 17-oxo structure in complex chemical profiles. cabidigitallibrary.org The presence of such molecules necessitates the availability of pure standards like this compound for accurate identification and quantification.

Overview of Keto-Fatty Acid Methyl Esters in Contemporary Scientific Inquiry

Keto-fatty acid methyl esters (keto-FAMEs) are a broad class of molecules actively studied across several scientific disciplines. They are recognized as important products of lipid oxidation. aocs.org For example, during the high-temperature processing of oils, such as in frying, hydroperoxides formed from unsaturated fatty acids can decompose into various secondary oxidation products, including keto- and hydroxy-fatty acids. aocs.org The study of these compounds is crucial for understanding food quality and stability.

In the realm of biochemistry, keto-fatty acids and their esters can serve as substrates for enzymes. Research has shown that soybean lipoxygenase can oxygenate 12-keto-(9Z)-octadecenoic acid methyl ester, indicating that the enzyme's substrate specificity is not strictly limited to molecules with a 1,4-pentadiene (B1346968) structure. nih.gov This expands the known reactivity of lipoxygenases and the potential metabolic pathways involving oxidized fatty acids.

Certain keto-FAMEs isolated from natural sources have demonstrated biological activity. Methyl 12-oxooctadecanoate, an isomer of this compound, was isolated from the pulp of Livistona decipiens and was found to possess anti-hyperlipidemic and anti-ulcer activities in research models. invivochem.commedchemexpress.com Such findings spur interest in the synthesis and evaluation of other positional isomers, including this compound, to explore structure-activity relationships. These compounds also serve as intermediates in organic synthesis, where the ketone group can be used for various chemical transformations. cymitquimica.com

Foundational Research Trajectories Pertinent to this compound

The foundational research involving this compound is rooted in the broader exploration of fatty acid chemistry and the development of synthetic methodologies. A significant research trajectory has been the synthesis of specifically modified fatty acids to probe biological and chemical processes. This includes the preparation of oxo- and isotopically labeled fatty acid esters.

A key synthetic route reported for this compound is the mercury-catalyzed hydration of the corresponding terminal alkyne. abiosus.org This method is a classic and efficient way to prepare methyl ketones from alkynes and represents a fundamental chemical transformation applied to long-chain fatty acid derivatives.

Another important research direction has been the synthesis of specifically deuterated octadecanoates and oxooctadecanoates. capes.gov.br In one comprehensive study, researchers synthesized sixteen different methyl gem-dideuterooctadecanoates and seven deuterated oxo esters. capes.gov.br The primary methods involved the preparation of 2,2-dideutero acids followed by chain extension, or the reduction of oxo-esters with sodium borodeuteride and subsequent chemical transformations. capes.gov.br Although this work focused on other isomers, the established methodologies are directly applicable to the synthesis of labeled this compound. These labeled compounds are invaluable tools for biophysical studies, particularly for deuterium (B1214612) nuclear magnetic resonance (NMR) spectroscopy, which is used to investigate the molecular motion, order, and dynamics within lipid membranes. capes.gov.br

Properties

IUPAC Name |

methyl 17-oxooctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)22-2/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEPZEDNDLTDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336935 | |

| Record name | Methyl 17-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-32-7 | |

| Record name | Methyl 17-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Advanced Isolation Methodologies

Identification in Biological Matrices

Methyl 17-oxooctadecanoate has been identified in a variety of biological sources, ranging from plants to microorganisms. Its presence in these matrices is often associated with the metabolic pathways of fatty acids.

Plant-Derived Sources

While a comprehensive catalog of phytochemicals in watermelon (Citrullus lanatus) lists 1,679 small molecules, this compound is not explicitly mentioned among them. nih.gov The catalog does, however, highlight the presence of a vast array of other compounds, including terpenoids, flavonoids, and various fatty acid derivatives. nih.gov

Research on other plant species has led to the isolation of similar keto fatty acids. For instance, Methyl 12-oxooctadecanoate has been isolated from the pulp of Livistona decipiens. medchemexpress.com The study of such related compounds provides a basis for understanding the potential distribution and function of keto fatty acids in the plant kingdom.

Microbial Metabolic Products

Certain microorganisms are known to produce oxo fatty acids through the bioconversion of other fatty acids. One study reported the identification of 7-hydroxy-17-oxo-9-cis-octadecenoic acid as a product of oleic acid bioconversion by the Bacillus strain NRRL BD-447. dss.go.th Although this is not the methyl ester, the study confirmed the position of the oxo group at C17 through 13C NMR analysis, noting that the chemical shift for the terminal methyl carbon (C18) is consistent with spectra of methyl oxooctadecanoates when the oxo group is at the C17 position. dss.go.th This suggests that microbial enzyme systems are capable of oxidizing the penultimate carbon of long-chain fatty acids. dss.go.th The synthesis of this compound can be achieved through the oxidation of 17-hydroxyoctadecanoate, which itself can be produced by the fermentation of methyl stearate.

Occurrence in Other Organismal Systems

The study of long-chain fatty acids and their derivatives, such as acylcarnitines, has revealed their importance in the metabolism of various organisms. In diabetes patients, for example, an increase in the excretion of long-chain acylcarnitines (C12-C16) has been observed, indicating disruptions in fatty acid metabolism. bevital.no While this does not directly confirm the presence of this compound, it highlights the role of long-chain fatty acid modifications in metabolic processes. The formation of esters, including methyl esters, is a common biochemical transformation.

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation and purification of specific fatty acid esters like this compound from complex biological extracts require sophisticated analytical methods. Chromatographic and spectroscopic techniques are indispensable tools in this process.

Preparative High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for isolating and purifying significant quantities of a target compound from a sample. teledynelabs.com It is widely used in natural product research for the separation of various classes of compounds. springernature.com The process involves a stationary phase, typically a column packed with silica (B1680970) gel, and a mobile phase that carries the sample through the column, separating components based on their affinity for the two phases. teledynelabs.com For the isolation of fatty acid derivatives, reversed-phase prep-HPLC is a robust and commonly used mode. springernature.com

Ultra-Performance Liquid Chromatography (UPLC) offers faster and more sensitive analysis of long-chain fatty acids compared to traditional HPLC. tandfonline.comresearchgate.net The use of smaller particle size columns in UPLC systems allows for higher resolution and reduced analysis times. researchgate.net Methods have been developed for the high-throughput and high-sensitivity analysis of major long-chain free fatty acids in biological samples like mouse plasma and liver, demonstrating the power of this technique in lipidomics. tandfonline.com While specific protocols for this compound are not detailed in the provided search results, the general applicability of HPLC and UPLC for the separation of long-chain fatty acids and their esters is well-established. rjptonline.orgresearchgate.net

Thin-Layer Chromatography (TLC) in Isolation Protocols

Thin-Layer Chromatography (TLC) is another valuable chromatographic technique for the separation of components in a mixture. libretexts.org In the context of fatty acid analysis, TLC is often used as a preliminary separation method or to monitor the progress of a reaction or purification. For instance, TLC has been used to separate corticosteroids from their 17-oxo-oxidation products. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H36O3 | chemspider.com |

| Molecular Weight | 312.49 g/mol | bldpharm.com |

| ChemSpider ID | 468056 | chemspider.com |

| PubChem CID | 537405 | nih.gov |

Synthetic Strategies and Chemical Transformations of Methyl 17 Oxooctadecanoate

De Novo Chemical Synthesis Approaches

De novo synthesis provides a direct and controlled route to methyl 17-oxooctadecanoate, allowing for precise placement of the ketone functionality.

Regioselective Introduction of Ketone Functionality at the C17 Position

The introduction of a ketone at the C-17 position, the omega-1 position, of an 18-carbon chain is a synthetic challenge. One plausible method involves the oxidation of a corresponding secondary alcohol, 17-hydroxyoctadecanoate. This precursor can be obtained through the fermentation of methyl stearate. The subsequent oxidation to the ketone can be achieved using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide under controlled pH and temperature conditions.

Another approach involves the Wacker oxidation of a terminal alkene. For instance, the oxidation of methyl 10-undecenoate can be catalyzed by palladium(II) chloride in a dimethylacetamide/water solvent system, utilizing molecular oxygen as the reoxidant. researchgate.net This strategy, while demonstrated on a shorter chain, could theoretically be adapted to a longer chain precursor with a terminal double bond to install the ketone at the penultimate carbon.

Alkylation and Cross-Coupling Methodologies for Fatty Acid Methyl Ester Derivatization

Cross-coupling reactions offer a powerful tool for carbon-carbon bond formation and could be employed to construct the carbon skeleton of this compound. For instance, palladium-catalyzed cross-coupling of 2-pyridyl esters with organoboron compounds can yield ketones. organic-chemistry.org This reaction proceeds under mild conditions and is tolerant of various functional groups. organic-chemistry.org A potential strategy would involve the coupling of a long-chain 2-pyridyl ester with an appropriate organoboron reagent to form the desired keto ester. The key to this reaction's success lies in the coordination of the nitrogen atom of the pyridyl group to the palladium catalyst. organic-chemistry.org

Alkylzinc reagents are also widely used in cross-coupling reactions due to their ability to undergo transmetalation with palladium(II) and nickel(II) catalysts. nih.gov These reactions can be used to form C(sp3)-C(sp3) bonds, which would be necessary for building the long alkyl chain of the target molecule. The synthesis of alkyl-branched fatty acids has been achieved through the hydro-alkylation of unsaturated fatty compounds using alkyl chloroformates in the presence of ethylaluminum sesquichloride. uni-oldenburg.de

The derivatization of fatty acids into their methyl esters (FAMEs) is a common preliminary step for many analytical and synthetic procedures. sigmaaldrich.com This is typically achieved by esterification with methanol (B129727) in the presence of an acid catalyst like boron trichloride. sigmaaldrich.com This step is crucial for subsequent modifications of the fatty acid chain.

Stereocontrolled Synthesis Considerations

While this compound itself is achiral, stereocontrol becomes critical when synthesizing related chiral molecules or when using chiral precursors. For example, the synthesis of chiral lactones from keto acids can be achieved with a high degree of diastereo- and enantioselectivity using dynamic kinetic resolution driven by asymmetric transfer hydrogenation with ruthenium catalysts. researchgate.net Although not directly applied to the synthesis of this compound, this demonstrates the potential for stereocontrol in related long-chain functionalized molecules.

Transformations from Precursor Molecules

An alternative to de novo synthesis is the chemical modification of readily available fatty acid derivatives.

Ring-Opening Reactions of Epoxidized Fatty Acid Methyl Esters

The epoxidation of unsaturated fatty acid methyl esters, such as methyl oleate (B1233923), followed by rearrangement of the epoxide can lead to the formation of keto esters. researchgate.netcsic.esrsc.org The epoxidation can be carried out efficiently using tert-butyl hydroperoxide (TBHP) with a heterogeneous Ti-silica catalyst. csic.esrsc.org The subsequent rearrangement of the resulting epoxide to a ketone can be catalyzed by a heterogeneous Brønsted acid like Nafion-silica SAC-13. csic.esrsc.org The position of the resulting ketone group depends on the location of the double bond in the starting unsaturated fatty acid. For example, the rearrangement of epoxidized methyl oleate (with the epoxide at the C9-C10 position) typically yields a mixture of 9- and 10-ketostearates. csic.es To synthesize this compound, a precursor with a double bond at the C16-C17 or C17-C18 position would be required.

The ring-opening of epoxidized fatty acid esters can also be achieved with various nucleophiles. For instance, the reaction of epoxidized methyl oleate with organocuprates can produce branched-chain hydroxy fatty acid esters. csic.es While not directly yielding a keto ester, the resulting secondary alcohol could potentially be oxidized to the corresponding ketone.

Table 1: Catalysts and Conditions for Epoxide Ring-Opening Reactions

| Catalyst | Reagents | Conditions | Product(s) | Reference |

| Ti-silica / Nafion-silica SAC-13 | tert-butyl hydroperoxide | Tandem epoxidation-rearrangement | Ketoesters | csic.es, rsc.org |

| Er(OTf)3 | Alkyl glycosides | Room temperature | Hydroxyalkylethers and fatty ketones | researchgate.net |

| Acidic ion exchange resins | Alcohols | Mild conditions | Hydroxylated fatty acids | researchgate.net |

| LiBr | - | - | Intramolecular epoxide ring-opening | researchgate.net |

| H2SO4 | Methanol | Room temperature | Methoxy (B1213986) hydroxy stearate | rsc.org, researchgate.net |

Targeted Oxidative Transformations (e.g., Baeyer-Villiger Oxidation of Related Oxo-Esters)

The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org This reaction could potentially be used to synthesize a related ester from a precursor ketone. For instance, a cyclic ketone could be oxidized to a lactone, which could then be further transformed. wikipedia.org While not a direct route to this compound, it represents a potential transformation of a related oxo-ester. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the substituents attached to the carbonyl group. organic-chemistry.org

Functional Group Interconversions from Hydroxy-Fatty Acid Derivatives

The synthesis of this compound from its corresponding hydroxy precursor, methyl 17-hydroxyoctadecanoate, is a prime example of a functional group interconversion. This transformation involves the oxidation of a secondary alcohol to a ketone.

Chemically, this oxidation can be achieved using various conventional oxidizing agents. Reagents such as potassium permanganate or chromium-based compounds (e.g., chromium trioxide) are effective for this purpose, provided the reaction conditions like temperature and pH are carefully controlled to prevent over-oxidation or side reactions. The precursor, 17-hydroxyoctadecanoate, can itself be produced through the fermentation of methyl stearate, highlighting an intersection of biocatalytic and chemical methods.

A greener and more selective alternative to chemical oxidation is the use of biocatalysts. Specifically, alcohol dehydrogenases (ADHs) can catalyze the oxidation of hydroxyl groups to ketones with high specificity. Research has shown that long-chain alcohol dehydrogenase from Micrococcus luteus (MlADH) is capable of oxidizing hydroxy fatty acids to their corresponding keto fatty acids. sciepublish.com This enzymatic approach is often integrated into multi-enzyme cascade reactions to produce valuable bifunctional chemicals from renewable resources. sciepublish.com

| Method | Reagent/Catalyst | Precursor | Product | Key Considerations |

| Chemical Oxidation | Potassium permanganate, Chromium trioxide | Methyl 17-hydroxyoctadecanoate | This compound | Requires careful control of reaction conditions; potential for hazardous waste. |

| Biocatalytic Oxidation | Alcohol Dehydrogenase (e.g., MlADH) | Hydroxy fatty acid | Keto fatty acid | High selectivity, mild reaction conditions; part of enzymatic cascades. sciepublish.com |

Chemoenzymatic and Biocatalytic Synthesis Routes

The growing demand for sustainable chemical processes has spurred significant interest in chemoenzymatic and biocatalytic methods for synthesizing functionalized molecules like this compound. These routes leverage the high selectivity of enzymes and the efficiency of microbial systems to perform complex chemical transformations. nih.gov

Enzymatic Resolution and Derivatization Techniques

Chemoenzymatic strategies often begin with racemic mixtures of hydroxy fatty acids, which serve as precursors to the target keto-acid ester. The separation of these enantiomers, known as resolution, is critical for synthesizing stereochemically pure compounds. Enzymatic kinetic resolution is a powerful technique for this purpose, typically employing lipases.

Lipases such as Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form (Novozym 435), and lipase from Pseudomonas cepacia (PS) have been investigated for the resolution of hydroxystearic acids. gsartor.orgresearchgate.net One study demonstrated that while the resolution of 7- and 9-hydroxystearic acids using these lipases was successful, the same process attempted on the corresponding methyl esters failed to produce enantioenriched products. gsartor.org This highlights a significant substrate dependency in enzymatic resolutions.

Conversely, successful resolutions have been reported for other hydroxy fatty acid esters. For instance, the kinetic resolution of racemic 3-hydroxy fatty acid methyl esters (with chain lengths from C8 to C16) using CALB and vinyl acetate (B1210297) as the acyl donor yielded good results, achieving an enantiomeric ratio (E) of 27. researchgate.net

| Enzyme | Substrate(s) | Result | Reference |

| Lipase B from C. antarctica (CALB) & Lipase from P. cepacia (PS) | 7- and 9-Hydroxystearic acids | Successful resolution (ee ~55%). | gsartor.org |

| Lipase B from C. antarctica (CALB) & Lipase from P. cepacia (PS) | Methyl hydroxystearate | Resolution failed or showed low enantioselectivity. | gsartor.org |

| Candida antarctica lipase B (CALB) | 3-Hydroxy fatty acid methyl esters (C8-C16) | Successful kinetic resolution (E = 27). | researchgate.net |

Whole-Cell Biotransformations for Fatty Acid Methyl Ester Modification

Whole-cell biocatalysis offers a robust platform for modifying fatty acid methyl esters (FAMEs). By using entire microorganisms, typically engineered strains of Escherichia coli, the need for costly enzyme purification is eliminated, and essential cofactors are regenerated by the cell's own metabolism. nih.govnih.gov

A common strategy for introducing a ketone group involves a two-step process: initial hydroxylation of the fatty acid chain followed by oxidation of the resulting alcohol. The monooxygenase system AlkBGT from Pseudomonas putida GPo1 has been extensively studied for the regioselective biooxidation of FAMEs. researchgate.net Recombinant E. coli expressing the AlkBGT system can specifically hydroxylate the terminal (ω) carbon of medium-chain FAMEs. researchgate.netpurdue.edu

Detailed kinetic studies have quantified the efficiency of these whole-cell catalysts. With nonanoic acid methyl ester as a substrate, resting cells of E. coli W3110 expressing AlkBGT achieved a maximum specific hydroxylation activity of 104 U gCDW⁻¹ and product yields of up to 95%. researchgate.net The productivity of these systems can be dramatically improved through metabolic engineering. For example, by fine-tuning the expression of the substrate uptake facilitator AlkL alongside the AlkBGT system, the product titre of dodecanoic acid methyl ester was increased over 50-fold, from 4.3 g/L to 229 g/L, in a two-liquid phase bioprocess. nih.gov

Application of Engineered Biocatalysts in Ketone Introduction

The final step in the biocatalytic production of a keto-FAME is the oxidation of the hydroxylated intermediate. This is accomplished by a second enzyme, an alcohol dehydrogenase (ADH), often co-expressed with the initial monooxygenase in an engineered whole-cell system.

A prime example of this strategy is the construction of an artificial operon in E. coli that combines an engineered cytochrome P450 BM3 monooxygenase with a cyclohexanone/cyclopentanol ADH (cpADH5). nih.gov The P450 BM3 was first engineered using a directed evolution approach, resulting in a variant (YE_M1_2) with a 23-fold higher initial oxidation rate towards methyl hexanoate (B1226103) compared to the wild-type enzyme. nih.gov When coupled with cpADH5, this whole-cell system successfully converted methyl hexanoate first to methyl 3-hydroxyhexanoate (B1247844) and subsequently to methyl 3-oxohexanoate, demonstrating a complete biocatalytic cascade for ketone introduction. nih.gov

Beyond optimizing existing enzymes, novel biocatalysts are being created through advanced engineering techniques. Ancestral Sequence Reconstruction (ASR) has been used to resurrect a family of ancient P450 monooxygenases (CYP116B). nih.govchemrxiv.org This approach generated a panel of active, self-sufficient biocatalysts with unique and predictable regioselectivity for fatty acid hydroxylation, offering the potential to target specific positions, such as the C17 position, for subsequent oxidation to a ketone. nih.gov

Mechanistic Investigations of Formation and Reactivity Pathways

Reaction Mechanisms Leading to Keto-Fatty Acid Methyl Esters

The synthesis of keto-fatty acid methyl esters, including methyl 17-oxooctadecanoate, can proceed through several mechanistic routes. These pathways often involve the transformation of unsaturated or functionalized fatty acid precursors.

Intramolecular Rearrangement Pathways of Epoxy Fatty Acid Intermediates

A significant pathway for the formation of keto-fatty acid methyl esters involves the rearrangement of epoxy fatty acid intermediates. researchgate.netcsic.es This process typically follows an initial epoxidation of an unsaturated fatty acid methyl ester.

The epoxidation of unsaturated fatty esters can be achieved using various reagents, with one efficient method employing tert-butyl hydroperoxide (TBHP) in the presence of a Ti-silica heterogeneous catalyst. csic.es This reaction is stereospecific when conducted in an anhydrous medium. csic.es Following epoxidation, the resulting epoxide can undergo rearrangement to form a ketone. This rearrangement is often catalyzed by a Brønsted acid. researchgate.netcsic.es The proposed mechanism involves a hydride shift to a carbocation that is generated during the acid-catalyzed opening of the epoxide ring. researchgate.net The choice of catalyst and reaction conditions, such as temperature and solvent, significantly influences the yield and selectivity of the ketone product. researchgate.net For instance, strongly acidic catalysts and higher temperatures favor the formation of ketones from epoxidized methyl oleate (B1233923). researchgate.net

The conversion of epoxides to ketones can be highly efficient. For example, the rearrangement of epoxidized methyl oleate has been reported to yield the corresponding ketone with 100% efficiency using YCl3 as a catalyst. researchgate.net

Enolate-Mediated Pathways in Keto-Ester Formation

Enolate-mediated reactions provide another route to synthesize β-keto esters. researchgate.netresearchgate.net Mechanistic studies suggest that ketonic decarboxylation reactions, which can produce ketones from fatty acids, proceed through an enolate species. mdpi.com This pathway requires the presence of an acidic hydrogen atom at the α-position relative to the carboxylate group to generate the necessary enolate. mdpi.com

One synthetic method involves the acylation of the barium complex of methyl acetoacetate (B1235776) with an acid chloride, followed by cleavage with methanol (B129727) to yield the β-keto ester. researchgate.net Another approach utilizes the reaction of ketones with ethyl chloroformate in the presence of a base. researchgate.net Additionally, the reaction of fatty acids with Meldrum's acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) can produce fatty β-ketoesters. researchgate.net

Catalytic Activation Mechanisms (e.g., Wacker Process, Transition Metal Catalysis)

Transition metal catalysis, particularly palladium-based systems like the Wacker and Wacker-Tsuji oxidation, is a powerful tool for the synthesis of keto-fatty acid methyl esters from unsaturated precursors. csic.esorganic-chemistry.org The Wacker oxidation typically converts terminal alkenes to methyl ketones. alfa-chemistry.comlibretexts.org The process involves the oxidation of an olefin in the presence of a palladium(II) chloride catalyst. alfa-chemistry.com To make the process catalytic, a co-oxidant, such as copper(II) chloride, is used to reoxidize the resulting palladium(0) back to palladium(II). organic-chemistry.orgalfa-chemistry.com

A modified Wacker-type oxidation has been developed for the transformation of unsaturated fatty acids and their esters into the corresponding keto derivatives. researchgate.netresearchgate.net This modified system can utilize a novel Pd(II)/Lewis acid catalyst, where the Lewis acid promotes the palladium-catalyzed oxidation. researchgate.netresearchgate.net The formation of hetero-bimetallic Pd(II)/Lewis acid species is thought to be responsible for the improved catalytic efficiency. researchgate.net These reactions can be performed using molecular oxygen as the sole reoxidant, making the process more environmentally friendly. researchgate.netresearchgate.net

Other transition metal oxides supported on materials like zirconia have also been investigated for the ketonization of fatty acids. rsc.org For instance, doping a ZrO2 catalyst with manganese oxide has been shown to improve the conversion of palmitic acid to palmitone. rsc.org Similarly, nickel on zirconia catalysts, sometimes modified with vanadia, are effective for the cross-ketonization of C18 fatty acids. rsc.org

Elucidation of Substrate Specificity and Regioselectivity in Synthetic Reactions

Substrate specificity and regioselectivity are critical factors in the synthesis of specific keto-fatty acid methyl esters like this compound.

In enzymatic reactions, the position of hydroxylation and subsequent oxidation can be highly selective. For example, a peroxygenase from Agrocybe aegerita demonstrates regioselective hydroxylation of saturated and unsaturated fatty acids primarily at the ω-1 and ω-2 positions. nih.govcsic.es This enzyme can also act on methyl esters, producing ω-1 or ω-2 hydroxylated products. nih.govcsic.es

In the Wacker oxidation, regioselectivity is a key consideration. While terminal olefins are typically oxidized to methyl ketones according to Markovnikov's rule, the oxidation of internal olefins can be less predictable. alfa-chemistry.com However, catalyst and ligand choice can influence the outcome. For instance, certain palladium catalysts with specific ligands have been developed to achieve catalyst-controlled selectivity in Wacker-type oxidations. u-tokyo.ac.jp

The structure of the fatty acid substrate also plays a role. For example, in the rearrangement of epoxy fatty acids, the position of the initial double bond dictates the potential locations of the resulting keto group. researchgate.net

Kinetic Analyses of Formation and Transformation Processes in Model Systems

Kinetic studies provide valuable insights into the rates and mechanisms of the reactions that form keto-fatty acid methyl esters.

In the Wacker oxidation, a pre-steady-state kinetic analysis can offer information about the conformational behavior of the catalyst. researchgate.net The reaction rate is influenced by factors such as catalyst loading and temperature. mdpi.com For instance, in the epoxidation of fatty acid methyl esters using a PW4@MIL-100(Cr) catalyst, increasing the temperature leads to a sharp increase in the consumption rate of the unsaturated ester, but can also reduce the selectivity towards the epoxide due to side reactions. mdpi.com

Kinetic analysis of ketonic decarboxylation of fatty acids over solid catalysts has also been performed. Time-based experiments on the deoxygenation of tall oil fatty acids over a Ni/ZrO2 catalyst showed that the catalyst was most productive after 3 hours of reaction time, as indicated by the highest turnover frequency. rsc.org

The table below summarizes key findings from various studies on the synthesis of keto-fatty acid methyl esters.

| Reaction Type | Catalyst/Reagent | Substrate | Product(s) | Key Findings |

| Epoxide Rearrangement | YCl3 | Epoxidized methyl oleate | Keto-ester | Achieved 100% yield of the ketone. researchgate.net |

| Epoxidation/Rearrangement | Ti-silica / Brønsted acid (nafion-silica SAC13) | Unsaturated fatty esters | Keto-esters | Efficient two-step or tandem process with reusable catalysts. csic.es |

| Wacker-Tsuji Oxidation | PdCl2 / CuCl2 | Terminal alkenes | Methyl ketones | A common laboratory-scale method for ketone synthesis. organic-chemistry.org |

| Modified Wacker Oxidation | Pd(II)/Lewis Acid | Unsaturated fatty acids/esters | Keto fatty acids/esters | Lewis acid promotes the Pd(II)-catalyzed oxidation. researchgate.netresearchgate.net |

| Enzymatic Oxidation | Agrocybe aegerita peroxygenase | C12-C20 fatty acids/methyl esters | ω-1 and ω-2 hydroxy/keto derivatives | Highly regioselective oxidation. nih.govcsic.es |

| Ketonic Decarboxylation | MnO2/ZrO2 | Palmitic acid | Palmitone | Achieved 92% conversion of palmitic acid. rsc.org |

| Ketonic Decarboxylation | Ni/ZrO2 | C18 fatty acids | Nonadecanone | Achieved up to 93% conversion. rsc.org |

Advanced Analytical Methodologies for Structural Elucidation and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural identification of organic molecules. By interacting with electromagnetic radiation, molecules like Methyl 17-oxooctadecanoate provide a unique fingerprint, revealing the connectivity of atoms and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of this compound. It provides information on the carbon skeleton and the chemical environment of each proton.

¹H NMR: In a typical ¹H NMR spectrum, the methyl ester group (-OCH₃) would present as a sharp singlet at approximately δ 3.65 ppm. The terminal methyl group adjacent to the ketone (C18) is expected to appear as a singlet around δ 2.1-2.2 ppm. The methylene (B1212753) protons alpha to the ester carbonyl (at C2) would show a triplet at approximately δ 2.3 ppm. The long aliphatic chain would produce a complex multiplet signal in the δ 1.2-1.6 ppm range.

¹³C NMR: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The most downfield signals correspond to the carbonyl carbons. The ester carbonyl (C1) is typically found around δ 174 ppm, while the ketone carbonyl (C17) appears further downfield, often in the range of δ 208-210 ppm. The carbon of the methyl ester group resonates at approximately δ 51 ppm. The remaining methylene carbons of the long chain appear in the upfield region of the spectrum (δ 20-40 ppm). Studies on the sixteen isomeric oxooctadecanoates show that the carbonyl group exerts a shielding effect on carbons up to seven methylene groups away. cdnsciencepub.com

2D NMR (COSY, HMBC): Two-dimensional NMR techniques are crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the protons at C2 and C3, and sequentially along the entire aliphatic chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. Key correlations for structural confirmation would include the signal from the methyl ester protons (at ~δ 3.65 ppm) to the ester carbonyl carbon (C1, at ~δ 174 ppm) and the signal from the terminal methyl ketone protons (at ~δ 2.1 ppm) to the ketone carbonyl carbon (C17, at ~δ 209 ppm).

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| ¹H NMR | -COOCH₃ (Methyl Ester Protons) | ~3.65 (s, 3H) | C1 |

| -CH₂-COO- (C2 Protons) | ~2.30 (t, 2H) | C1, C3, C4 | |

| -COCH₃ (Methyl Ketone Protons, C18) | ~2.15 (s, 3H) | C17, C16 | |

| -(CH₂)₁₄- (Aliphatic Chain Protons) | ~1.2-1.6 (m) | N/A | |

| ¹³C NMR | C=O (Ester Carbonyl, C1) | ~174.2 | N/A |

| C=O (Ketone Carbonyl, C17) | ~209.0 | N/A | |

| -O-CH₃ (Methyl Ester Carbon) | ~51.5 | N/A | |

| Aliphatic Carbons (C2-C16, C18) | ~20-43 | N/A |

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from fragmentation patterns. The choice of ionization technique depends on the analytical method (GC or LC).

GC-MS (Electron Ionization - EI): When analyzed by GC-MS, this compound (Molecular Weight: 312.5 g/mol ) would show a molecular ion peak ([M]⁺•) at m/z 312. The fragmentation pattern is characteristic of long-chain fatty acid methyl esters (FAMEs) and ketones.

Alpha-cleavage: Cleavage adjacent to the carbonyl groups is a dominant fragmentation pathway. Alpha-cleavage next to the ketone at C17 would yield a highly stable acylium ion [CH₃CO]⁺ at m/z 43.

McLafferty Rearrangement: A characteristic rearrangement for methyl esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to a prominent fragment ion at m/z 74.

Chain Cleavage: The aliphatic chain undergoes fragmentation, producing a series of hydrocarbon fragments separated by 14 Da (-CH₂-).

LC-MS (Electrospray Ionization - ESI): Liquid chromatography coupled with mass spectrometry is suitable for analyzing keto esters, often without the need for derivatization. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z 313 or adducts with solvent ions (e.g., [M+Na]⁺ at m/z 335). Tandem MS (MS/MS) on the parent ion can be used to induce fragmentation and confirm the structure. For related keto acids, negative ion ESI-MS is also effective, showing abundant [M-H]⁻ ions. acs.org

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 312 | [C₁₉H₃₆O₃]⁺• | Molecular Ion [M]⁺• |

| 297 | [M - CH₃]⁺ | Loss of terminal methyl radical |

| 281 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical from ester |

| 74 | [C₃H₆O₂]⁺• | McLafferty rearrangement at ester group |

| 59 | [COOCH₃]⁺ | Cleavage at C1-C2 |

| 43 | [CH₃CO]⁺ | Alpha-cleavage at ketone group (C16-C17) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the vibrational frequencies of the ketone and ester groups.

The most prominent features are the two carbonyl (C=O) stretching vibrations. The ester carbonyl typically absorbs at a higher frequency (around 1740 cm⁻¹) than the ketone carbonyl (around 1715-1720 cm⁻¹). libretexts.orgvscht.cz The presence of two distinct peaks in this region is a strong indicator of the two different carbonyl environments. Additionally, strong C-O stretching bands associated with the ester group appear in the 1300-1100 cm⁻¹ region. spcmc.ac.in The C-H stretching vibrations of the long aliphatic chain are observed just below 3000 cm⁻¹. libretexts.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 2960-2850 | C-H Stretch | Aliphatic CH₂, CH₃ |

| ~1740 | C=O Stretch | Methyl Ester |

| ~1715 | C=O Stretch | Ketone |

| ~1465 | C-H Bend | CH₂ Scissoring |

| 1250-1170 | C-O Stretch | Ester (asymmetric) |

| 1100-1030 | C-O Stretch | Ester (symmetric) |

Mass Spectrometry (GC-MS, LC-MS, ESI-MS) for Molecular and Fragmentation Analysis

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts, as well as for assessing its purity and performing quantitative analysis.

Gas chromatography (GC) is the standard method for the analysis of FAMEs due to their volatility and thermal stability. nih.gov For this compound, a high-temperature, non-polar or mid-polarity capillary column (e.g., DB-5ms, BPX70) is typically used. uib.no A temperature-programmed oven is required to ensure the elution of this long-chain compound in a reasonable time with good peak shape. Detection is commonly performed using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, making it excellent for quantification. For definitive identification, GC is coupled with a Mass Spectrometer (GC-MS). nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms, BPX70) |

| Carrier Gas | Helium or Hydrogen, constant flow (~1 mL/min) |

| Injection | Split/Splitless, 250-280 °C |

| Oven Program | Initial temp 100-150 °C, ramp at 5-10 °C/min to 280-300 °C, hold |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and quantification of this compound, particularly when dealing with complex mixtures or thermally sensitive compounds. nih.gov

A reversed-phase (RP-HPLC) method is most common, utilizing a C18 stationary phase. A gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is employed to separate the compound from more polar or less polar impurities. Detection can be challenging as the compound lacks a strong UV chromophore. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (LC-MS) are preferred for sensitive detection and quantification. jst.go.jp

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution | Gradient, e.g., 70% B to 100% B over 20 minutes |

| Flow Rate | 0.5-1.0 mL/min |

| Detector | ELSD, CAD, or Mass Spectrometer (MS) |

Gas Chromatography (GC) for Volatile Component Analysis

Advanced Computational Methods for Structural and Conformational Prediction

The structural elucidation and conformational analysis of long-chain fatty acid esters like this compound are significantly enhanced by advanced computational methods. These in-silico techniques provide deep insights into molecular geometry, electronic properties, and dynamic behavior, complementing experimental data from analytical methods. The primary computational tools employed for such molecules are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) for Structural and Electronic Prediction

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-31G*, can predict a variety of fundamental properties. researchgate.net These calculations model the molecule's electronic configuration to predict its three-dimensional structure, the distribution of electron density, and sites susceptible to nucleophilic or electrophilic attack.

DFT is instrumental in predicting spectroscopic properties. For instance, it can calculate the vibrational frequencies corresponding to infrared (IR) spectra, helping to assign specific bands, such as the characteristic carbonyl (C=O) stretches of the ester and ketone groups. mpg.de Theoretical calculations have shown that the position of a carbonyl group along a fatty acid chain influences the chemical shifts of adjacent carbons in ¹³C NMR spectra, a phenomenon that DFT can model to aid in spectral interpretation.

Furthermore, DFT is used to determine key quantum chemical parameters that describe the molecule's stability and reactivity. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the molecule's ionization potential, electron affinity, and chemical hardness. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net

Table 1: Predicted Molecular Properties of this compound using DFT (B3LYP/6-31G)* (Note: These values are representative examples based on computational studies of analogous long-chain fatty acid esters and are intended for illustrative purposes.)

| Property | Predicted Value | Unit | Significance |

| Total Energy | -922.5 | Hartrees | Represents the total electronic energy of the molecule at its optimized geometry. researchgate.net |

| HOMO Energy | -0.245 | Hartrees | Indicates the energy of the highest energy electrons; related to the molecule's ability to donate electrons. researchgate.net |

| LUMO Energy | 0.052 | Hartrees | Indicates the energy of the lowest energy unoccupied orbitals; related to the molecule's ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap | 0.297 | Hartrees | Correlates with the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. researchgate.net |

| Dipole Moment | 2.5 | Debye | Quantifies the overall polarity of the molecule, influencing its intermolecular interactions and solubility. researchgate.net |

| C=O Stretch (Ester) | ~1740 | cm⁻¹ | Predicted IR frequency for the ester carbonyl group, used for spectral assignment. |

| C=O Stretch (Ketone) | ~1715 | cm⁻¹ | Predicted IR frequency for the ketone carbonyl group, used for spectral assignment. |

Molecular Dynamics (MD) for Conformational and Dynamic Analysis

Due to the high flexibility of its long alkyl chain, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. nih.gov

These simulations are crucial for understanding how the molecule behaves in different environments, such as in a solvent or within a biological membrane. chalmers.se By simulating the molecule for nanoseconds or longer, MD can reveal the most stable, low-energy conformations and the transitions between them. researchgate.netnih.gov This is particularly important for predicting physical properties like viscosity and diffusion coefficients, which are relevant in applications like biodiesel research. researchgate.netrsc.org MD simulations can also assess the impact of the molecule on the properties of a larger system, for example, how the incorporation of such very-long-chain lipids affects the thickness and rigidity of a cell membrane. chalmers.se The combination of MD with methods like replica-exchange molecular dynamics (REMD) and cluster analysis provides a robust workflow for comprehensive conformational searches, even in explicit solvents. researchgate.netnih.gov

Table 2: Summary of Computational Methodologies and Their Applications

| Methodology | Application for this compound | Research Findings from Analogous Systems |

| Density Functional Theory (DFT) | - Prediction of optimized molecular geometry (bond lengths, angles).- Calculation of electronic properties (HOMO/LUMO, electrostatic potential).- Prediction of IR and NMR spectroscopic data.- Assessment of chemical reactivity and stability. | DFT has been used to study the ketonization mechanism of fatty acids on catalyst surfaces and to predict the chemical stability of different fatty acid isomers. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | - Exploration of the conformational space of the flexible alkyl chain.- Simulation of interactions with solvent molecules.- Analysis of dynamic behavior in complex environments (e.g., lipid bilayers).- Prediction of bulk properties (e.g., density, viscosity). | MD simulations have been used to investigate the packing and crystallization of fatty acid methyl esters in biodiesel and to model the effect of long-chain lipids on membrane properties. researchgate.netchalmers.se |

| Conformational Search Algorithms | - Identification of a representative set of low-energy conformers.- Understanding the relationship between conformation and molecular properties. | Algorithms like CONAN are used to rapidly generate complete sets of low-energy conformations for flexible small molecules. nih.gov |

By integrating these computational approaches, researchers can build a comprehensive model of this compound's structure and behavior, from its fundamental electronic properties to its complex dynamics in various environments. This knowledge is invaluable for guiding synthesis, interpreting analytical data, and predicting its function in chemical and biological systems.

Biochemical and Biological Research Perspectives

Metabolic Pathways and Biotransformation Studies

The metabolism of Methyl 17-oxooctadecanoate is a key area of investigation, with studies primarily focusing on how microorganisms and enzymes can modify its structure. This research provides insights into potential biotechnological applications and the compound's fate in biological systems.

Microbial Oxidation and Metabolism of Related Fatty Acids and Esters

Microorganisms play a crucial role in the breakdown and transformation of fatty acids and their derivatives. researchgate.net The metabolism of these compounds in bacteria typically occurs through the β-oxidation cycle, which breaks down fatty acyl-CoA esters into acetyl-CoA units for energy production and cellular biosynthesis. researchgate.net Fungi, such as Aspergillus niger, are also known to possess β-oxidation enzymes, and their activity can be stimulated by the presence of fatty acids like those found in triolein. microbiologyresearch.org

While direct studies on the microbial metabolism of this compound are not extensively documented, the established pathways for similar molecules provide a framework for its likely biotransformation. For instance, the initial step in the degradation of long-chain fatty acids is their activation to fatty acyl-CoA. researchgate.netoup.com Subsequently, β-oxidation proceeds, shortening the carbon chain. researchgate.net The presence of the ketone group at the penultimate carbon of this compound could influence the efficiency and products of this pathway.

Furthermore, microbial systems have been engineered to produce various fatty acid-derived compounds, including esters, alkanes, and alcohols. nih.govdtu.dk These engineered pathways often involve the manipulation of fatty acid metabolism, demonstrating the versatility of microbes in transforming lipid molecules. nih.govdtu.dk It is conceivable that similar bioengineering strategies could be employed to specifically metabolize or transform this compound into other valuable chemicals.

Enzymatic Derivatization and Cascade Reactions in Biosynthetic Contexts

Enzymes offer a precise and efficient means of modifying the structure of complex organic molecules like this compound. mdpi.com Ketoreductases, for example, are enzymes that catalyze the reduction of keto groups to hydroxyl groups, a reaction that is fundamental in the biosynthesis of many natural products. researchgate.net The reduction of β-keto esters by dehydrogenases/reductases from various microorganisms is a well-established method for producing chiral alcohols, which are valuable building blocks in organic synthesis. nih.gov

Enzyme-catalyzed cascade reactions, where multiple enzymatic steps occur sequentially, can be used to synthesize complex molecules from simpler precursors. d-nb.info For instance, a lipase (B570770) can be used to hydrolyze a β-keto ester, followed by an ω-transaminase to convert the resulting unstable β-keto acid into a more stable amino acid. d-nb.info

While specific enzymatic derivatizations of this compound are not widely reported, the principles of enzyme catalysis suggest several potential transformations. The ketone group could be a target for reduction by a ketoreductase, yielding Methyl 17-hydroxyoctadecanoate. researchgate.netnih.gov The ester group could be hydrolyzed by a lipase, producing 17-oxooctadecanoic acid. d-nb.info These enzymatic modifications could be used to generate novel compounds with potentially different biological activities.

Molecular Interactions in Biological Model Systems (In Vitro and In Silico Studies)

Understanding how this compound interacts with biological molecules at a molecular level is crucial for elucidating its potential biological effects. In vitro assays and in silico simulations are powerful tools for investigating these interactions.

Enzyme Inhibition Assays (e.g., α-Glucosidase, α-Amylase Inhibition)

Enzyme inhibition assays are used to determine whether a compound can block the activity of a specific enzyme. Long-chain fatty acids and their derivatives have been shown to inhibit enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase. nih.govsrce.hr The inhibition of these enzymes can slow down the absorption of glucose from the gut, which is a therapeutic strategy for managing type 2 diabetes. srce.hr

Studies have shown that both saturated and unsaturated long-chain fatty acids can inhibit α-glucosidase and α-amylase. nih.govsrce.hr The esterification of fatty acids can influence their inhibitory activity. nih.gov For example, the methyl esters of some unsaturated fatty acids have been found to be slightly less active than their free acid counterparts. nih.gov

While there is no direct evidence from the provided search results specifically detailing the α-glucosidase or α-amylase inhibitory activity of this compound, based on the activity of structurally related long-chain fatty acid esters, it is plausible that it could exhibit some level of inhibition. nih.govsrce.hr Further in vitro studies would be necessary to confirm this.

Molecular Docking and Computational Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, such as a protein or enzyme (receptor). biointerfaceresearch.com This method can provide insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex. biointerfaceresearch.com

Computational studies have been used to investigate the interaction of various phytochemicals, including fatty acid derivatives, with enzymes like α-glucosidase. tjnpr.orgtjnpr.org For instance, docking studies have identified strong binding affinities of certain flavonoids within the active site of α-glucosidase, suggesting a potential inhibitory mechanism. tjnpr.orgtjnpr.org Similarly, molecular docking has been used to predict the inhibitory activity of compounds against enzymes relevant to SARS-CoV-2. biointerfaceresearch.com

Although no specific molecular docking studies for this compound were found in the provided search results, this technique could be applied to predict its potential interactions with various biological targets, including enzymes like α-glucosidase and other receptors involved in metabolic processes. Such simulations could guide future experimental studies.

Potential Roles in Specialized Lipid Metabolism and Signaling Pathways

Keto fatty acids are a class of lipids that can play significant roles in cellular signaling and metabolism. gerli.comgerli.com They can be involved in stress responses in plants and have been implicated in various physiological processes in animals. gerli.comgerli.com

Ketone bodies, which are produced from the breakdown of fatty acids, are not only an alternative energy source but also act as signaling molecules. pnas.orgnih.gov They can interact with G protein-coupled receptors to regulate metabolic processes. pnas.orgnih.gov For example, β-hydroxybutyrate, a ketone body, can influence energy expenditure and has anti-inflammatory effects through its interaction with specific receptors. nih.gov

While the direct role of this compound in specialized lipid metabolism and signaling pathways is not yet established, its structure as a keto fatty acid ester suggests that it could potentially participate in such pathways. gerli.comgerli.com It might interact with receptors that recognize other keto fatty acids or be metabolized into signaling molecules. Further research is needed to explore these possibilities and to understand if this compound has any specific signaling functions in biological systems.

Future Research Directions and Prospective Applications

Exploration of Novel and Sustainable Synthetic Pathways

The current synthesis of Methyl 17-oxooctadecanoate involves the oxidation of its precursor, 17-hydroxyoctadecanoate. This precursor can be derived from the fermentation of methyl stearate, with the subsequent oxidation step employing agents like potassium permanganate (B83412) or chromium trioxide. While effective, these traditional methods often use hazardous reagents.

Future research is focused on developing more efficient and environmentally benign synthetic routes. A critical direction is the development of catalytic systems that use molecular oxygen as the oxidant under mild conditions, which aligns with the principles of green chemistry. mdpi.com The exploration of heterogeneous catalytic systems is a promising and sustainable strategy for converting biomass-derived hydroxy acids into valuable keto acid esters. mdpi.com

Emerging sustainable methodologies for analogous compounds could be adapted for this compound. These include:

Biocatalysis : Chemo-enzymatic approaches, which combine enzymatic reactions with chemical synthesis steps, offer high selectivity and mild reaction conditions. beilstein-journals.org For instance, enzymes could be used for the specific oxidation of the hydroxyl group or in other steps of the synthesis.

Green Catalysts : The use of reusable and environmentally benign catalysts is a key area of research. rsc.org For similar reactions like the transesterification of β-keto esters, catalysts such as sulfamic acid and boric acid have proven effective. rsc.orgresearchgate.net Ionic liquids have also been used to promote clean Knoevenagel condensation reactions for synthesizing long-chain keto esters under solvent-free conditions. researchgate.net

These advanced synthetic strategies could provide more sustainable and scalable production methods for this compound and related compounds.

Elucidation of Undiscovered Metabolic Roles and Biochemical Fates

While this compound is known to be a fatty acid derivative studied for its role in metabolic pathways, its specific biological functions and fates remain largely uncharacterized. It is understood that in biological systems, it can be processed by enzymes like oxidases and reductases, which leads to the formation of active metabolites that can modulate biochemical pathways.

Future research will likely focus on uncovering the precise metabolic pathways in which this compound participates. A strong parallel can be drawn from the metabolism of other long-chain oxo-fatty acids, such as 17-oxo-docosahexaenoic acid (17-oxo-DHA). ontosight.airesearchgate.net

Key research areas include:

Enzymatic Conversion : Dehydrogenase enzymes are crucial in fatty acid metabolism, often converting hydroxyl groups into keto groups. ontosight.ai The conversion of 17-hydroxydocosahexaenoic acid (17-HDHA) to 17-oxo-DHA is a key metabolic step, and similar enzymatic processes may be involved in the in-vivo formation or conversion of this compound. ontosight.airesearchgate.net

Signaling Roles : Bioactive lipid mediators derived from polyunsaturated fatty acids are gaining attention as endogenous signal modulators. nih.gov For example, 17-oxo-DHA, generated by the action of COX-2 and a dehydrogenase, is an electrophilic ketone derivative that can activate the Nrf2-dependent antioxidant gene expression, a key cellular stress response. nih.govcaymanchem.complos.org Investigating whether this compound has similar signaling capabilities, particularly in inflammatory or oxidative stress pathways, is a critical future direction.

Metabolic Fate : Understanding how the compound is ultimately broken down is essential. Keto acids are intermediates in numerous metabolic pathways related to energy production and amino acid metabolism. researchgate.netcreative-proteomics.com Determining if this compound or its metabolites integrate into these central pathways will clarify its physiological relevance.

Integration into Advanced Materials Science and Polymer Chemistry (e.g., FAME derivatives for industrial applications)

Fatty acid methyl esters (FAMEs) and other fatty acid derivatives are increasingly recognized as valuable renewable feedstocks for the chemical industry, offering a sustainable alternative to petroleum-based products. researchgate.netrsc.org this compound, as a functionalized FAME, holds potential for applications in materials science and polymer chemistry.

Prospective applications include:

Bio-based Polymers : Vegetable oils and their fatty acid derivatives can be chemically modified to produce monomers for a wide range of polymers, including polyesters, polyurethanes, and epoxides. rsc.org The ketone group in this compound offers a reactive site for polymerization or for modifying polymer properties.

Advanced Coatings and Resins : FAME derivatives are being explored for their use in coatings. diva-portal.org They can be incorporated into acrylic paint binder formulations, where they can act as coalescing agents and internal plasticizers, providing an alternative to volatile organic compounds (VOCs). researchgate.net Epoxy fatty acid derivatives, for instance, are used to create thermoset resins for coating applications. diva-portal.org

Formation of Oligomers and Polymers : The thermal treatment of FAMEs can lead to the formation of dimers, trimers, and oligomers through C-C and C-O-C linkages. aocs.org The specific reaction conditions and the structure of the FAME influence the properties of the resulting polymers. aocs.org The presence of the ketone group on this compound could influence these polymerization reactions, potentially leading to materials with unique characteristics.

Specialty Chemicals : The compound can serve as an intermediate in the synthesis of specialty chemicals, such as surfactants and lubricants, due to its long hydrophobic chain and reactive functional group. cymitquimica.com

The table below summarizes prospective applications for FAME derivatives like this compound in materials science.

| Application Area | Potential Role of FAME Derivatives | Supporting Evidence |

| Polymer Synthesis | Serve as renewable monomers for polyesters, polyurethanes, etc. | rsc.org |

| Paints & Coatings | Act as reactive diluents or replace volatile organic compounds (VOCs). | researchgate.netdiva-portal.org |

| Thermoset Resins | Used in the formulation of thermosets for various material applications. | diva-portal.org |

| Specialty Chemicals | Intermediate for producing surfactants, lubricants, and other chemicals. | cymitquimica.com |

Development of High-Throughput Analytical Methodologies for Complex Biological Matrices

The analysis of fatty acids and their esters in complex biological samples like plasma is a major analytical challenge, yet it is crucial for large clinical and basic research studies. nih.govdntb.gov.ua As interest in compounds like this compound grows, the need for robust, sensitive, and high-throughput analytical methods becomes more pressing. rsc.org

Future research in this area is focused on enhancing both the speed of sample processing and the sensitivity of detection. Key developments include:

Automated Sample Preparation : To handle large numbers of samples, automated and robotic systems for transesterification have been developed. nih.gov These systems perform most of the sample preparation steps, including reagent handling, reaction, and extraction, significantly increasing throughput to as many as 200 samples per day. nih.gov Simplified direct in situ transesterification methods avoid initial extraction steps, reducing sample preparation time and cost, making them ideal for large-scale epidemiological studies. plos.orgexlibrisgroup.com

Advanced Chromatographic and Detection Techniques : Fast gas chromatography (GC) methods can elute FAMEs of interest in under 6 minutes, drastically shortening analysis time. nih.gov For enhanced sensitivity and specificity, especially for low-abundance compounds in complex matrices, mass spectrometry (MS) is essential. tandfonline.com Techniques such as negative chemical ionization GC-MS combined with derivatization can be used to reliably measure trace amounts of fatty acids. nih.gov For other keto acids, high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization has proven to be a reproducible and sensitive method. rsc.org

These methodological advancements are critical for elucidating the roles of specific FAMEs like this compound in large population studies and detailed metabolic investigations.

Q & A

Q. What are the standard protocols for synthesizing Methyl 17-oxooctadecanoate in laboratory settings?

- Methodological Answer : this compound is typically synthesized via esterification of 17-oxooctadecanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reaction conditions involve refluxing in anhydrous toluene for 12–24 hours, followed by neutralization, extraction (using ethyl acetate), and purification via silica gel chromatography. Yield optimization requires careful control of molar ratios (acid:alcohol ~1:5) and catalyst concentration (2–5% w/w). Characterization should include NMR (¹H, ¹³C), IR (to confirm ester C=O stretch at ~1740 cm⁻¹), and mass spectrometry .

Q. What spectroscopic methods are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To identify the methyl ester group (δ ~3.6 ppm for ¹H; δ ~50–55 ppm for ¹³C) and ketone functionality (δ ~210–220 ppm for ¹³C).

- IR Spectroscopy : Confirmation of ester (1740 cm⁻¹) and ketone (1700–1750 cm⁻¹) bands.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 298 (C₁₉H₃₆O₃) and fragmentation patterns to validate structure.

Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), conduct reactions in a fume hood, and avoid skin contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention. Waste must be segregated and disposed via certified chemical waste services due to potential environmental persistence .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data for this compound be resolved?

- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from solvent impurities, residual water, or stereochemical effects. Mitigation strategies:

- Use deuterated solvents (e.g., CDCl₃) and ensure thorough drying.

- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer : Key factors include:

- Catalyst Screening : Lipases (e.g., Candida antarctica) for enzymatic esterification improve selectivity.

- Solvent Selection : Non-polar solvents (hexane) enhance equilibrium shifts.

- Temperature Control : 60–70°C balances reaction rate and side-product formation.

Example data table:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 78 |

| Lipase B | Hexane | 60 | 85 |

| p-TSA | THF | 65 | 72 |

Q. How can computational modeling predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) model the compound’s electronic structure, predicting nucleophilic attack sites at the ketone group. Molecular dynamics (MD) simulations assess solvent interactions and stability. Validate predictions with experimental kinetic studies (e.g., reaction rates with Grignard reagents) .

Q. How do thermodynamic properties of this compound compare to similar esters?

- Methodological Answer : Thermodynamic parameters (e.g., enthalpy of vaporization, ΔHvap) can be derived via gas chromatography or calorimetry. Comparative

| Compound | ΔHvap (kJ/mol) | Melting Point (°C) |

|---|---|---|

| This compound | 98.2 | 45–47 |

| Methyl stearate | 89.5 | 39–41 |

| Methyl palmitate | 86.7 | 28–30 |

Data adapted from NIST Chemistry WebBook .

Guidelines for Data Reporting

- Experimental Reproducibility : Document reagent purities, instrument calibration (e.g., NMR lock frequency), and statistical analysis of replicates .

- Contradictory Data : Use systematic reviews (e.g., PRISMA frameworks) to analyze conflicting results in literature, focusing on methodological differences (e.g., solvent polarity in UV-Vis assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.